Triornicin

Description

Properties

CAS No. |

77165-75-4 |

|---|---|

Molecular Formula |

C31H50N6O12 |

Molecular Weight |

698.8 g/mol |

IUPAC Name |

[(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[acetyl(hydroxy)amino]pentanoate |

InChI |

InChI=1S/C31H50N6O12/c1-20(11-16-38)18-27(41)36(47)14-5-8-24-29(43)34-25(30(44)33-24)9-6-15-37(48)28(42)19-21(2)12-17-49-31(45)26(32-22(3)39)10-7-13-35(46)23(4)40/h18-19,24-26,38,46-48H,5-17H2,1-4H3,(H,32,39)(H,33,44)(H,34,43)/b20-18+,21-19+/t24-,25-,26-/m0/s1 |

InChI Key |

KUQNMRIRPYKLEZ-XUSACOFSSA-N |

Isomeric SMILES |

C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)C)O)NC(=O)C)O)O)/CCO |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C)O)NC(=O)C)O)O)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Triornicin; |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Triornicin: A Technical Guide to its Discovery, Isolation, and Characterization from Epicoccum purpurascens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triornicin, a hydroxamate siderophore produced by the fungus Epicoccum purpurascens, represents a molecule of interest for its iron-chelating properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, drawing from foundational research and established methodologies in natural product chemistry. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate a deeper understanding and further investigation of this fungal metabolite.

Discovery and Production

This compound was first reported as a novel siderophore isolated from cultures of Epicoccum purpurascens (also known as Epicoccum nigrum) in 1981.[1] Its production by the fungus is significantly enhanced under iron-deficient conditions, a common regulatory mechanism for siderophore biosynthesis in microorganisms. The foundational studies demonstrated that culturing E. purpurascens in media with low iron content is crucial for maximizing the yield of this compound and other related siderophores.

Fermentation Protocol for this compound Production

While specific media compositions from the original discovery are not exhaustively detailed in publicly available literature, a general approach for inducing siderophore production in fungi can be outlined. This protocol is based on the principles of iron-starvation culture conditions.

Objective: To cultivate Epicoccum purpurascens under iron-depleted conditions to stimulate the production of this compound.

Materials:

-

A pure culture of Epicoccum purpurascens.

-

A suitable basal fermentation medium (e.g., a modified Czapek-Dox broth or a synthetic medium with controlled trace elements).

-

All glassware rendered iron-free by acid washing (e.g., with 6M HCl) and rinsing with deionized water.

-

Chelating resin (e.g., Chelex 100) to remove trace iron from the medium.

Procedure:

-

Medium Preparation: Prepare the basal fermentation medium. To ensure iron-deficient conditions, the medium should be treated with a chelating resin to remove any contaminating iron. The final iron concentration should be in the low micromolar range or less.

-

Inoculation: Inoculate the iron-deficient medium with a fresh culture of E. purpurascens.

-

Incubation: Incubate the culture under conditions optimal for the growth of E. purpurascens, typically at temperatures between 23-28°C with agitation to ensure aeration.[2] The fermentation is carried out for a period sufficient to allow for significant biomass accumulation and secondary metabolite production, which may range from several days to a few weeks.

-

Monitoring: Monitor the production of siderophores throughout the fermentation process using a colorimetric method such as the Chrome Azurol S (CAS) assay. A color change from blue to orange indicates the presence of siderophores.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Epicoccum purpurascens involves a multi-step process of extraction and chromatographic separation. The original method employed ion-exchange chromatography as a key purification step.

Experimental Protocol for this compound Isolation

This protocol is a generalized procedure based on the foundational work by Frederick et al. (1981).

Objective: To extract and purify this compound from the culture filtrate of E. purpurascens.

Materials:

-

Culture filtrate from E. purpurascens fermentation.

-

Organic solvents for extraction (e.g., chloroform, phenol).

-

Carboxylic acid ion-exchange resin.

-

Buffers for chromatography (e.g., formic acid solutions).

-

High-Performance Liquid Chromatography (HPLC) system for final purification.

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Procedure:

-

Extraction: The fungal biomass is separated from the culture broth by filtration or centrifugation. The resulting supernatant, containing the secreted siderophores, is then subjected to solvent extraction. A common method for extracting hydroxamate siderophores is the use of a chloroform-phenol mixture. This partitions the ferric-siderophore complexes into the organic phase. The aqueous phase is then re-extracted to maximize recovery.

-

Ion-Exchange Chromatography: The extracted siderophores are then purified using a carboxylic acid ion-exchange resin. This step is crucial for separating the different siderophores produced by E. purpurascens. The siderophores are typically applied to the column and eluted with a gradient of a weak acid, such as formic acid. This allows for the separation of the siderophores into different subgroups based on their charge characteristics.

-

Fractionation and Analysis: Fractions are collected from the ion-exchange column and analyzed for the presence of siderophores, for example, by the CAS assay. The fractions containing the subgroup with the highest activity are pooled.

-

Further Purification: The subgroup containing this compound is further resolved into individual siderophores. This can be achieved by subsequent rounds of chromatography, potentially using the same ion-exchange resin with a shallower elution gradient or by employing other chromatographic techniques like HPLC.

-

Final Purification by HPLC: The final purification of this compound is typically achieved using reversed-phase HPLC to yield a highly pure compound suitable for structural analysis and biological testing.

Structural Elucidation of this compound

The structure of this compound was determined through a combination of spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and chemical degradation studies.

Spectroscopic Data

Spectroscopic analysis of this compound revealed that it is structurally similar to desferricoprogen, another siderophore also produced by E. purpurascens. The key difference identified by ¹H and ¹³C NMR was the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with an acetyl group in this compound.

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Features | Interpretation |

| ¹H NMR | Signals corresponding to acetyl protons, and protons of a dimerumic acid backbone. | Presence of an acetyl group and a core structure similar to other hydroxamate siderophores. |

| ¹³C NMR | Carbonyl signals, signals for methyl groups, and carbons of the ornithine-derived backbone. | Confirms the presence of ester and amide linkages and the overall carbon framework. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the proposed structure. | Determination of the molecular weight and elemental composition. |

Chemical Degradation

Chemical degradation was a pivotal step in confirming the structure of this compound. Basic methanolysis of this compound yielded two key fragments:

-

Dimerumic Acid: A known natural siderophore.

-

Nα, Nδ-diacetyl-Nδ-hydroxyornithine: This fragment confirmed the presence of a di-acetylated hydroxyornithine unit within the this compound structure.

The identification of these degradation products was instrumental in piecing together the final structure of this compound.

Biosynthesis of this compound

While the specific enzymatic steps for this compound biosynthesis in Epicoccum purpurascens have not been fully elucidated, a putative pathway can be proposed based on the well-established general pathway for fungal hydroxamate siderophore biosynthesis.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

The biosynthesis is thought to commence with the N-hydroxylation of L-ornithine, a common precursor for hydroxamate siderophores. This is followed by acetylation steps to form the Nα, Nδ-diacetyl-Nδ-hydroxyornithine moiety. This unit is then likely condensed with dimerumic acid, which is also synthesized by the fungus, to form the final this compound molecule. The enzymes involved are presumed to be non-ribosomal peptide synthetases (NRPSs) or related enzymes.

Signaling and Biological Activity

Information regarding the specific signaling pathways affected by this compound is limited in the current scientific literature. As a siderophore, its primary biological role is high-affinity iron acquisition for the fungus. By sequestering iron from the environment, it can inhibit the growth of competing microorganisms, thus acting as an antagonistic agent.

The initial discovery of this compound was in the context of screening for tumor-inhibitory compounds. While some slight antitumor activity was noted, this aspect of its biological profile has not been extensively explored in subsequent research. Further studies are required to elucidate any specific effects of this compound on cellular signaling pathways in both microbial and mammalian systems.

Conclusion

This compound stands as a well-characterized example of a fungal siderophore from Epicoccum purpurascens. Its discovery and structural elucidation were landmark achievements in natural product chemistry, showcasing the power of spectroscopic and chemical degradation techniques. While the foundational methods for its production and isolation have been established, there remain opportunities for process optimization and for a more in-depth investigation of its biosynthetic pathway and biological activities. This technical guide serves as a foundational resource for researchers aiming to explore the potential of this compound in various scientific and therapeutic fields.

References

Triornicin: A Technical Guide to its Chemical Structure and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triornicin is a naturally occurring hydroxamate siderophore produced by the fungus Epicoccum purpurascens.[1][2] Exhibiting potent iron-chelating properties, it has garnered interest for its potential as a tumor inhibitory factor. This document provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and the experimental methodologies employed in its structural elucidation. Furthermore, it delves into its biological functions, visualizing the proposed signaling pathways for its roles as a siderophore and an anti-tumor agent.

Chemical Structure and Properties

This compound is a complex molecule with the molecular formula C₃₁H₅₀N₆O₁₂.[2] Its structure is characterized by a central diketopiperazine ring derived from two L-ornithine residues, which are further modified with acetyl and hydroxamate-containing side chains.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀N₆O₁₂ | PubChem[2] |

| Molecular Weight | 698.8 g/mol | PubChem[2] |

| IUPAC Name | [(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[acetyl(hydroxy)amino]pentanoate | PubChem[2] |

| CAS Number | 77165-75-4 | PubChem[2] |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)OCC=C(C)C(=O)N(CCC[C@H]1C(=O)N--INVALID-LINK--CCCN(C(=O)C=C(C)CCO)O)O | PubChem[2] |

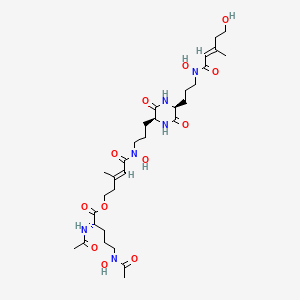

2D Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Experimental Protocols for Structure Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic analysis and chemical degradation studies. While the full experimental details from the original publication were not accessible for this review, the following outlines the general methodologies that would have been employed.

Isolation and Purification

This compound is isolated from the culture broth of Epicoccum purpurascens. A general workflow for its isolation would involve:

Caption: General experimental workflow for the isolation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental to elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Approximate Chemical Shift (ppm) |

| Methyl protons (CH₃) | 0.9 - 2.0 |

| Methylene protons (CH₂) | 1.2 - 4.0 |

| Methine protons (CH) | 3.5 - 5.0 |

| Olefinic protons (C=CH) | 5.0 - 6.5 |

| Amide protons (NH) | 7.0 - 8.5 |

| Hydroxyl protons (OH) | Variable, broad |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Approximate Chemical Shift (ppm) |

| Methyl carbons (CH₃) | 10 - 30 |

| Methylene carbons (CH₂) | 20 - 60 |

| Methine carbons (CH) | 40 - 70 |

| Olefinic carbons (C=C) | 100 - 150 |

| Carbonyl carbons (C=O) | 160 - 180 |

Note: The actual experimental NMR data from the primary literature was not available. The values presented are typical ranges for the respective functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information by revealing how the molecule breaks apart.

Chemical Degradation

Chemical cleavage of this compound was a key step in confirming its structure.[1] Basic methanolysis was used to break the ester and amide bonds, yielding smaller, more easily identifiable fragments. The two major fragments identified were dimerumic acid and Nα,Nδ-diacetyl-Nδ-hydroxyornithine.[1] The known structures of these fragments were then pieced together to deduce the complete structure of this compound.

Biological Activity and Signaling Pathways

This compound exhibits two primary biological activities: as a siderophore for iron acquisition and as a tumor inhibitory factor.

Siderophore-Mediated Iron Uptake

Like other siderophores, this compound is secreted by Epicoccum purpurascens under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the environment. The resulting this compound-Fe³⁺ complex is then recognized by specific receptors on the fungal cell surface and transported into the cell. Inside the cell, the iron is released, typically through reduction to ferrous iron (Fe²⁺), and becomes available for essential cellular processes.

Caption: Siderophore-mediated iron uptake pathway of this compound.

Proposed Anti-Tumor Mechanism of Action

The tumor inhibitory activity of this compound is attributed to its high affinity for iron. Cancer cells have a high iron requirement for proliferation and metabolic activity. By chelating and sequestering iron, this compound can induce a state of iron deprivation in cancer cells, leading to the inhibition of iron-dependent enzymes and ultimately triggering apoptosis (programmed cell death). A plausible mechanism involves the activation of caspase pathways.

Caption: Proposed anti-tumor mechanism of this compound via iron deprivation-induced apoptosis.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and dual biological roles. Its ability to sequester iron makes it a vital molecule for the survival of its producing organism and a promising candidate for further investigation in the context of cancer therapy. Future research should focus on elucidating the specific molecular targets of this compound in cancer cells and exploring its potential for the development of novel anti-neoplastic agents. The detailed experimental data from its original structure elucidation, if it becomes accessible, would be invaluable for the synthesis of analogs and further structure-activity relationship studies.

References

A Technical Guide to the Triornicin Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triornicin, a hydroxamate siderophore produced by the fungus Epicoccum purpurascens, plays a crucial role in iron acquisition and has garnered interest for its potential antitumor properties. This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, leveraging the current understanding of fungal non-ribosomal peptide synthetase (NRPS)-mediated siderophore synthesis. While the specific gene cluster for this compound biosynthesis in E. purpurascens has yet to be fully elucidated, this document outlines the probable enzymatic steps, the key enzymes involved, and detailed experimental protocols for the investigation of this pathway. Furthermore, this guide presents quantitative data on siderophore production and offers visual representations of the biosynthetic pathway and experimental workflows to aid researchers in their study of this compound and other related fungal natural products.

Introduction

Fungi have evolved sophisticated mechanisms to acquire essential nutrients from their environment, among which is the production of siderophores—low-molecular-weight, high-affinity iron-chelating compounds. This compound, isolated from Epicoccum purpurascens, is a cyclic hydroxamate siderophore with a structure suggesting its synthesis via a non-ribosomal peptide synthetase (NRPS) pathway.[1] These complex enzymatic machineries are responsible for the synthesis of a wide array of bioactive peptides in microorganisms. Understanding the biosynthesis of this compound is not only fundamental to comprehending fungal iron metabolism but also opens avenues for the bioengineering of novel compounds with potential therapeutic applications.

The Predicted this compound Biosynthesis Pathway

Based on the structure of this compound and the well-characterized pathways of other fungal hydroxamate siderophores, a putative biosynthetic pathway can be proposed. The synthesis is predicted to be initiated from the precursor L-ornithine and involves a multi-modular NRPS enzyme.

Key Precursors and Modifying Enzymes

The biosynthesis of this compound likely involves the following key steps and enzymes:

-

L-Ornithine N⁵-oxygenase: The initial and committing step is the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine N⁵-oxygenase, a flavin-dependent monooxygenase.

-

N⁵-acetyl-N⁵-hydroxy-L-ornithine formation: The N⁵-hydroxy-L-ornithine is then acetylated to form N⁵-acetyl-N⁵-hydroxy-L-ornithine. This step is likely carried out by an acetyltransferase.

-

Non-Ribosomal Peptide Synthetase (NRPS): A multi-modular NRPS is central to the assembly of the this compound backbone. Each module is responsible for the activation, modification (if any), and condensation of a specific amino acid or its derivative. The NRPS responsible for this compound synthesis is predicted to contain modules for the incorporation of two molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine and one molecule of a precursor that forms the ester-linked side chain.

-

Thioesterase Domain: The final step in the assembly is the cyclization and release of the peptide from the NRPS, a reaction catalyzed by a C-terminal thioesterase (TE) domain.

The proposed biosynthetic pathway is depicted in the following diagram:

The this compound Biosynthetic Gene Cluster

The genes encoding the enzymes for this compound biosynthesis are expected to be co-located in a biosynthetic gene cluster (BGC) within the genome of Epicoccum purpurascens. While the specific BGC for this compound has not yet been definitively identified, a typical fungal siderophore BGC would likely contain:

-

NRPS gene: A large gene encoding the multi-modular non-ribosomal peptide synthetase.

-

Ornithine N⁵-oxygenase gene: The gene for the initial hydroxylation step.

-

Acetyltransferase gene: The gene responsible for the acetylation of N⁵-hydroxy-L-ornithine.

-

Transporter genes: Genes encoding membrane transporters for the export of the siderophore and the import of the iron-siderophore complex.

-

Regulatory genes: Genes encoding transcription factors that regulate the expression of the BGC in response to iron availability.

The logical relationship for identifying such a gene cluster is outlined below:

Quantitative Data on Siderophore Production

The production of siderophores by fungi is tightly regulated by the availability of iron in the growth medium. Quantitative analysis of this compound production can be performed using various methods, with High-Performance Liquid Chromatography (HPLC) being a common and accurate technique.

| Parameter | Method | Typical Value/Range | Reference |

| Siderophore Production | Chrome Azurol S (CAS) Assay | Qualitative (color change) to semi-quantitative | General siderophore literature |

| This compound Yield | HPLC with UV detection | Dependent on culture conditions | Varies by study |

| Optimal Iron Concentration for Production | Growth in iron-limited media | < 10 µM | General siderophore literature |

| Incubation Time for Maximum Yield | Time-course analysis of fermentation | 7-14 days | Varies by fungal species |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Fungal Cultivation for Siderophore Production

-

Medium Preparation: Prepare a defined minimal medium (e.g., Grimm-Allen medium) with a low iron concentration. All glassware should be treated to remove trace iron by washing with 6M HCl followed by rinsing with deionized water.

-

Inoculation: Inoculate the iron-deficient medium with a spore suspension or mycelial fragments of Epicoccum purpurascens.

-

Incubation: Incubate the cultures at 25-28°C with shaking (for liquid cultures) for 7-14 days.

Detection and Quantification of this compound

Chrome Azurol S (CAS) Assay (Qualitative)

-

Prepare CAS agar plates.

-

Spot a small amount of the culture supernatant onto the plate.

-

Incubate at room temperature. A color change from blue to orange/purple indicates the presence of siderophores.

High-Performance Liquid Chromatography (HPLC) (Quantitative)

-

Sample Preparation: Centrifuge the fungal culture to remove mycelia. Filter the supernatant through a 0.22 µm filter.

-

HPLC System: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is commonly used.

-

Detection: Monitor the absorbance at a wavelength suitable for hydroxamate siderophores (around 210 nm and 435 nm for the iron complex).

-

Quantification: Create a standard curve using purified this compound or a related siderophore standard (e.g., desferrioxamine B).

Purification of this compound

A multi-step purification protocol is generally required to obtain pure this compound.

Structural Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-MS/MS) is used to determine the exact mass and fragmentation pattern of the purified compound, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the detailed chemical structure and connectivity of atoms in the this compound molecule.[1]

Gene Cluster Identification and Characterization

Genome Mining

-

Obtain the genome sequence of Epicoccum purpurascens.

-

Use bioinformatics tools like antiSMASH to predict secondary metabolite BGCs.

-

Identify candidate siderophore BGCs based on the presence of genes encoding NRPS, ornithine N⁵-oxygenase, and other characteristic enzymes.

Gene Knockout

-

Design a gene disruption cassette for a key gene in the candidate BGC (e.g., the NRPS gene).

-

Transform E. purpurascens protoplasts with the disruption cassette.

-

Select and verify the mutant strains by PCR and Southern blotting.

-

Analyze the mutant for the loss of this compound production using HPLC.

Heterologous Expression

-

Clone the entire candidate BGC into an expression vector.

-

Transform a suitable fungal host (e.g., Aspergillus nidulans or Aspergillus oryzae) with the vector.

-

Cultivate the transformant under conditions that induce the expression of the BGC.

-

Analyze the culture supernatant for the production of this compound.

Conclusion

The biosynthesis of this compound in Epicoccum purpurascens represents a fascinating example of fungal secondary metabolism with potential applications in medicine and biotechnology. While the specific genetic blueprint for this pathway is yet to be fully unveiled, the combination of predictive bioinformatics, advanced analytical techniques, and molecular genetic tools provides a clear roadmap for its elucidation. This technical guide offers a foundational resource for researchers embarking on the study of this compound biosynthesis, with the aim of accelerating discovery and innovation in the field of fungal natural products.

References

Technical Guide: Physicochemical Properties of Triornicin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Triornicin is a naturally occurring siderophore with tumor-inhibitory properties, produced by the fungus Epicoccum purpurascens.[1] Structurally, it is a complex peptide-based molecule featuring hydroxamic acid moieties, which are crucial for its iron-chelating activity.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its analysis, and diagrams of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is characterized by its complex molecular structure, which dictates its physicochemical properties.[2] It is similar in structure to desferricoprogen, another siderophore produced by the same fungus.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white powder | Assumed |

| Molecular Formula | C₃₁H₅₀N₆O₁₂ | [2] |

| Molecular Weight | 698.8 g/mol | [2] |

| XLogP3 | -0.8 | [2] |

| Hydrogen Bond Donors | Data not available | |

| Hydrogen Bond Acceptors | Data not available | |

| Solubility | Soluble in water, DMSO, and methanol | Assumed |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | [(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[acetyl(hydroxy)amino]pentanoate |

| CAS Number | 77165-75-4 |

| PubChem CID | 6444114 |

| InChI Key | KUQNMRIRPYKLEZ-XUSACOFSSA-N |

| SMILES | CC(=O)NC(CCCCN(C(=O)C)O)C(=O)OC/C=C(\C)/C=C(/O)N(CCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(\C)/CO)O)O |

Experimental Protocols

The isolation and characterization of this compound involve several key experimental procedures.

2.1. Isolation and Purification of this compound

-

Source Organism: Epicoccum purpurascens.

-

Methodology:

-

Fermentation: The fungus is cultured in a suitable broth medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate) to separate this compound from the aqueous medium.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to purify this compound.

-

Purity Analysis: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC).

-

2.2. Structural Elucidation

The structure of this compound was determined using spectroscopic methods.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are used to identify the carbon-hydrogen framework of the molecule.[1]

-

Comparison of the NMR spectra of this compound with that of desferricoprogen revealed key structural differences, such as the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety with an acetyl group.[1]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

2.3. Chemical Cleavage for Structural Confirmation

To confirm the structure of this compound, it can be subjected to chemical cleavage.

-

Methodology:

Biological Activity and Mechanism of Action

This compound is known to be a siderophore and a tumor inhibitory factor.[1]

-

Siderophore Activity: As a siderophore, this compound has a high affinity for ferric iron (Fe³⁺). Its hydroxamic acid groups act as chelating agents, binding to iron and facilitating its transport into microbial cells.[1]

-

Tumor Inhibitory Activity: The exact mechanism of its tumor-inhibitory action is not fully elucidated but may be related to its iron-chelating properties, as iron is essential for cell proliferation.

Visualizations

4.1. Experimental Workflow for this compound Analysis

References

Triornicin: A Technical Guide to its Siderophore-Mediated Iron Acquisition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triornicin, a hydroxamate-type siderophore produced by the fungus Epicoccum purpurascens, plays a crucial role in iron acquisition, a process vital for microbial survival and pathogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a siderophore. It delves into its structural characteristics, biosynthetic pathway, and the mechanics of iron uptake and release. This document synthesizes available data, outlines key experimental protocols, and presents visual workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide leverages information on the closely related ornibactin family of siderophores to provide a robust theoretical framework.

Introduction

Iron is an essential nutrient for nearly all living organisms, serving as a cofactor in a myriad of vital enzymatic reactions. However, the bioavailability of iron in the environment is often limited, particularly in aerobic conditions where it exists predominantly as insoluble ferric (Fe³⁺) hydroxides. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores.[1]

Siderophores are low-molecular-weight, high-affinity iron-chelating molecules secreted by bacteria and fungi to scavenge ferric iron from the environment.[1] Once the siderophore-iron complex is formed, it is recognized by specific receptors on the microbial cell surface and transported into the cell. Inside the cell, iron is released from the siderophore and utilized for various metabolic processes.

This compound is a notable hydroxamate-type siderophore isolated from the fungus Epicoccum purpurascens. Structurally, it belongs to the ornibactin family of siderophores, which are characterized by a peptide backbone containing ornithine residues. This guide will explore the intricate mechanism by which this compound acts as a siderophore to facilitate iron uptake.

Structure of this compound and the Ornibactin Family

This compound is structurally similar to desferricoprogen, another siderophore produced by Epicoccum purpurascens. Spectroscopic analysis, including ¹H and ¹³C NMR, has been instrumental in elucidating its structure. The key distinction lies in the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with an acetyl function in this compound.

The ornibactin family, to which this compound belongs, are linear tetrapeptide siderophores. The general structure consists of an L-ornithine-D-hydroxyaspartate-L-serine-L-ornithine backbone. Variations within the family, such as in ornibactin-C4, -C6, and -C8, arise from different N-acyl groups attached to the terminal ornithine residue.

Biosynthesis of this compound

The biosynthesis of siderophores like this compound is a complex process typically carried out by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs). While the specific gene cluster for this compound biosynthesis in Epicoccum purpurascens has not been fully characterized, the pathway can be inferred from the well-studied biosynthesis of ornibactin in bacteria like Burkholderia cenocepacia.[2][3]

The biosynthesis of the ornibactin backbone is facilitated by two NRPSs, OrbI and OrbJ.[2] These enzymes contain multiple domains, including adenylation (A), peptidyl carrier (P), condensation (C), and epimerase (E) domains, which work in a modular, assembly-line fashion to construct the peptide chain.

Figure 1: Proposed biosynthetic pathway for this compound based on the ornibactin model.

Mechanism of Action as a Siderophore

The primary function of this compound is to chelate ferric iron in the extracellular environment and transport it into the fungal cell. This process can be broken down into three key stages: iron chelation, cellular uptake, and intracellular iron release.

Iron (Fe³⁺) Chelation

This compound possesses multiple hydroxamate groups which act as bidentate ligands, coordinating with a single ferric iron atom to form a stable, soluble octahedral complex. This high affinity for Fe³⁺ allows this compound to effectively compete for and sequester iron from host iron-binding proteins like transferrin and lactoferrin, as well as from insoluble environmental sources.

Cellular Uptake of the this compound-Iron Complex

The uptake of the ferric-triornicin complex is a receptor-mediated process. In bacteria that utilize ornibactin, a specific outer membrane receptor, OrbA, has been identified in Burkholderia cepacia.[4][5] Given the structural similarity, it is highly probable that a homologous receptor exists on the cell surface of Epicoccum purpurascens for the recognition and binding of ferric-triornicin.

The transport of the siderophore-iron complex across the cell membrane is an active process, requiring energy in the form of the proton motive force.

Figure 2: Proposed mechanism of this compound-mediated iron uptake.

Intracellular Iron Release

Once inside the cell, the ferric iron must be released from the this compound complex to be utilized. The most common mechanism for iron release from hydroxamate siderophores involves the reduction of Fe³⁺ to ferrous iron (Fe²⁺). The affinity of hydroxamate ligands for Fe²⁺ is significantly lower than for Fe³⁺, leading to the dissociation of the iron from the siderophore. This reduction is typically catalyzed by intracellular reductases. The now iron-free this compound can then be either recycled for further iron transport or degraded by the cell.

Quantitative Data

Specific quantitative data for this compound, such as its Fe(III) binding affinity (Kd), iron uptake rates, and Minimum Inhibitory Concentrations (MICs), are not extensively reported in the available scientific literature. For comparative purposes, the following table summarizes the types of quantitative data that are crucial for characterizing a siderophore's function.

| Parameter | Description | Typical Range/Units | Significance |

| Fe(III) Stability Constant (log K) | Measures the affinity of the siderophore for ferric iron. | > 30 | A higher value indicates a stronger chelator, more effective at scavenging iron. |

| Iron Uptake Rate | The rate at which the siderophore-iron complex is transported into the cell. | µmol/mg cells/min | Indicates the efficiency of the transport system. |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of a compound that prevents visible growth of a microorganism. | µg/mL or µM | Can indicate the importance of the siderophore for microbial growth under iron-limiting conditions. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize siderophore function. These protocols are general and would require optimization for specific studies involving this compound.

Siderophore Production Assay (Chrome Azurol S - CAS Agar Assay)

This is a universal colorimetric assay for detecting siderophore production.

Principle: The CAS dye forms a blue-colored complex with Fe³⁺. In the presence of a siderophore, which has a higher affinity for iron, the iron is removed from the CAS complex, resulting in a color change from blue to orange/yellow.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

-

FeCl₃·6H₂O solution (1 mM in 10 mM HCl)

-

Nutrient agar medium appropriate for Epicoccum purpurascens

-

Sterile petri dishes, flasks, and pipettes

Procedure:

-

Prepare CAS Assay Solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Slowly mix the CAS and HDTMA solutions with constant stirring.

-

To this mixture, add 10 mL of the 1 mM FeCl₃·6H₂O solution and stir vigorously. The solution should turn dark blue. Sterilize by autoclaving.

-

-

Prepare PIPES Buffer:

-

Dissolve 30.24 g of PIPES in 800 mL of deionized water. Adjust the pH to 6.8 with concentrated NaOH. Bring the final volume to 1 L. Sterilize by autoclaving.

-

-

Prepare CAS Agar Plates:

-

Autoclave the desired nutrient agar medium.

-

Cool the agar to approximately 50°C.

-

Aseptically mix 9 parts of the molten agar with 1 part of the CAS assay solution.

-

Pour the mixture into sterile petri dishes and allow to solidify.

-

-

Inoculation and Incubation:

-

Inoculate the center of the CAS agar plates with a pure culture of Epicoccum purpurascens.

-

Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) for several days.

-

-

Observation:

-

Observe the plates for the formation of an orange or yellow halo around the fungal colony, indicating siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

-

Figure 3: Experimental workflow for the Chrome Azurol S (CAS) agar assay.

Iron Uptake Assay

This assay measures the rate of uptake of iron mediated by a siderophore.

Principle: Radiolabeled iron (⁵⁵Fe or ⁵⁹Fe) is complexed with the purified siderophore. The uptake of the radiolabeled complex by microbial cells is then measured over time.

Materials:

-

Purified this compound

-

Radiolabeled ferric chloride (e.g., ⁵⁵FeCl₃)

-

Culture of Epicoccum purpurascens grown under iron-deficient conditions

-

Washing buffer (e.g., phosphate-buffered saline)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus with appropriate filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Ferric-Triornicin Complex:

-

Mix an equimolar amount of ⁵⁵FeCl₃ with purified this compound in a suitable buffer and allow to incubate to ensure complex formation.

-

-

Cell Preparation:

-

Grow Epicoccum purpurascens in an iron-depleted medium to induce the expression of siderophore uptake systems.

-

Harvest the cells by centrifugation and wash them with an iron-free buffer.

-

Resuspend the cells to a known density in the same buffer.

-

-

Uptake Experiment:

-

Initiate the uptake by adding the radiolabeled ferric-triornicin complex to the cell suspension.

-

Incubate the mixture at the optimal growth temperature with gentle agitation.

-

At various time points, withdraw aliquots of the cell suspension.

-

-

Separation and Measurement:

-

Quickly filter the aliquots through a membrane filter to separate the cells from the medium.

-

Wash the filters with an ice-cold washing buffer to remove any non-specifically bound complex.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity associated with the cells using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of iron taken up (calculated from the radioactivity) against time to determine the initial rate of uptake.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the antimicrobial activity of a compound. In the context of siderophores, it can be used to assess the importance of iron acquisition for a pathogen's growth.

Principle: A serial dilution of the test compound (in this case, a compound that might interfere with this compound function or a this compound-antibiotic conjugate) is incubated with a standardized inoculum of a target microorganism. The MIC is the lowest concentration that inhibits visible growth.

Materials:

-

Test compound

-

Target microorganism (e.g., a pathogenic bacterium or fungus)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum:

-

Grow the target microorganism to a specific density (e.g., 0.5 McFarland standard).

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the test compound in the growth medium across the wells of a 96-well plate.

-

-

Inoculation:

-

Add a standardized inoculum of the microorganism to each well. Include a positive control (no compound) and a negative control (no microorganism).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism for a defined period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

Determine MIC:

-

Visually inspect the wells for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Conclusion

This compound represents a fascinating example of a fungal siderophore, playing a critical role in the iron metabolism of Epicoccum purpurascens. Its mechanism of action, involving high-affinity iron chelation, receptor-mediated uptake, and intracellular iron release, is a testament to the elegant solutions evolved by microorganisms to thrive in iron-limited environments. While there is a need for further research to quantify the specific biochemical and kinetic parameters of this compound, the framework provided by the closely related ornibactin family offers valuable insights. A deeper understanding of the this compound-mediated iron acquisition system not only enhances our knowledge of microbial physiology but also presents potential opportunities for the development of novel antimicrobial strategies that target this essential pathway.

References

- 1. youtube.com [youtube.com]

- 2. protocols.io [protocols.io]

- 3. Mining and characterization of the PKS–NRPS hybrid for epicoccamide A: a mannosylated tetramate derivative from Epicoccum sp. CPCC 400996 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

The Iron Chelation Mechanism of Triornicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triornicin is a naturally occurring siderophore produced by the fungus Epicoccum purpurascens.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from their environment.[3] this compound belongs to the hydroxamate class of siderophores, which are characterized by the presence of hydroxamic acid functional groups (-C(=O)N(OH)-) that act as bidentate ligands for iron.[1][4] Structurally, this compound is similar to desferricoprogen and is derived from L-ornithine.[1][5][6] Its molecular formula is C₃₁H₅₀N₆O₁₂ with a molecular weight of 698.8 g/mol .[2]

The potent and specific iron-chelating ability of this compound makes it a subject of interest for various therapeutic applications, including the treatment of iron overload disorders and as a potential antimicrobial agent by limiting iron availability to pathogenic microbes. This guide provides an in-depth overview of the iron chelation mechanism of this compound, including its structural basis, relevant experimental protocols for characterization, and a comparative analysis of its iron-binding properties.

Core Chelation Mechanism

The iron chelation by this compound is a classic example of coordination chemistry involving a high-spin ferric iron atom and the hydroxamate functional groups of the siderophore. As a hexadentate ligand, this compound coordinates a single Fe³⁺ ion in a 1:1 molar ratio. The three hydroxamate groups each provide two oxygen atoms for coordination, resulting in a stable octahedral complex. This sequestration of iron renders it soluble and bioavailable for the producing organism, or in a therapeutic context, effectively mops up excess iron from the physiological environment.

Below is a diagram illustrating the proposed chelation of a ferric ion by the three hydroxamate groups of this compound.

Caption: Proposed coordination of a ferric ion (Fe³⁺) by the six oxygen atoms of the three hydroxamate groups of this compound, forming a stable octahedral complex.

Quantitative Data on Iron Chelation

| Siderophore | Type | Iron Stability Constant (log K) | Molar Ratio (Siderophore:Iron) |

| This compound | Hydroxamate | Not Reported | 1:1 |

| Deferoxamine B | Hydroxamate | 30.6 | 1:1 |

| Ferrichrome | Hydroxamate | 29.1 | 1:1 |

| Coprogen | Hydroxamate | 30.1 | 1:1 |

Note: The stability constants for other siderophores are provided for comparative purposes.

Experimental Protocols for Characterization

The characterization of the iron-chelating properties of this compound involves a series of established biochemical and biophysical assays.

Siderophore Production and Detection

A common initial step is to detect and quantify siderophore production from E. purpurascens.

Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for siderophore detection.

-

Principle: The assay is based on the high affinity of siderophores for Fe³⁺, which they sequester from a dye-iron complex (CAS-Fe³⁺), causing a color change from blue to orange/purple.

-

Methodology:

-

Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered FeCl₃ solution.

-

Mix the culture supernatant of E. purpurascens with the CAS assay solution.

-

Incubate at room temperature.

-

Measure the change in absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore present.

-

Identification of Hydroxamate Groups

Csaky's Test: This is a specific chemical test for the identification of hydroxamate functional groups.

-

Principle: The sample is first hydrolyzed to produce hydroxylamine, which is then oxidized by iodine to nitrous acid. The nitrous acid diazotizes sulfanilic acid, and the resulting diazonium salt is coupled with α-naphthylamine to form a red-colored azo dye.

-

Methodology:

-

Acid hydrolyze the this compound sample with sulfuric acid.

-

Neutralize the solution with sodium acetate.

-

Add sulfanilic acid and then an iodine solution.

-

After a short incubation, add sodium arsenite to remove excess iodine.

-

Add α-naphthylamine solution.

-

The development of a red or pink color indicates the presence of hydroxamates.

-

Determination of Iron-Binding Stoichiometry and Stability Constant

UV-Vis Spectrophotometric Titration: This method is used to determine the binding stoichiometry and the stability constant of the this compound-iron complex.

-

Principle: The formation of the Fe³⁺-triornicin complex results in a characteristic absorption spectrum, typically with a maximum absorbance around 425-500 nm for hydroxamate siderophores. By titrating a solution of this compound with a solution of Fe³⁺ (or vice versa) and monitoring the absorbance changes, the stoichiometry and stability constant can be determined.

-

Methodology:

-

Prepare a solution of purified this compound in a suitable buffer (e.g., HEPES) at a known concentration.

-

Record the initial UV-Vis spectrum.

-

Incrementally add a standardized solution of FeCl₃.

-

Record the UV-Vis spectrum after each addition and equilibration.

-

Plot the absorbance at the characteristic wavelength against the molar ratio of iron to this compound to determine the stoichiometry (Job's plot).

-

Use the titration data to calculate the stability constant using appropriate software or equations that model the binding equilibrium.

-

The following diagram outlines the general workflow for characterizing the iron chelation of this compound.

Caption: General experimental workflow for the production, detection, and characterization of the iron-chelating properties of this compound.

Signaling Pathways and Biological Uptake

While the focus of this guide is on the chelation mechanism, it is important to note that the biological activity of this compound is dependent on its uptake by cells. In microorganisms, the iron-triornicin complex is recognized by specific outer membrane receptors, leading to its internalization. The release of iron within the cell typically involves the reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore.

The diagram below illustrates the logical relationship of this compound's function.

Caption: Logical pathway of this compound-mediated iron acquisition, from extracellular chelation to intracellular iron release.

Conclusion

This compound exemplifies the highly efficient iron acquisition strategy employed by many fungi. Its robust chelation of ferric iron through three hydroxamate groups results in a highly stable octahedral complex. While specific quantitative binding data for this compound remains to be fully elucidated in publicly accessible literature, established experimental protocols for siderophore characterization provide a clear roadmap for obtaining this information. A thorough understanding of the iron chelation mechanism of this compound is crucial for harnessing its potential in drug development and other biotechnological applications. Further research into its specific binding kinetics and in vivo behavior will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a system for hydroxamate xenosiderophore-mediated iron transport in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 4. Synthetic, Spectroscopic and DFT Studies of Iron Complexes with Iminobenzo(semi)quinone Ligands: Implications for o-Aminophenol Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxamate Siderophore from Bacillus Sp SD12 Isolated from Iron Factory Soil [cwejournal.org]

Triornicin: A Fungal Siderophore and its Pivotal Role in Microbial Iron Sequestration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the relentless quest for survival, microorganisms have evolved sophisticated strategies to acquire essential nutrients from their environment. Among these, iron is a critical element, indispensable for a myriad of cellular processes ranging from respiration to DNA synthesis. However, the bioavailability of iron in aerobic environments is severely limited due to the formation of insoluble ferric hydroxides. To overcome this challenge, many fungi and bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. This technical guide delves into the world of triornicin, a hydroxamate siderophore produced by the fungus Epicoccum purpurascens. While specific quantitative data on this compound remains elusive in publicly accessible literature, this guide provides a comprehensive overview of its structure, a putative biosynthetic pathway based on related compounds, and detailed experimental protocols for its study, thereby offering a foundational resource for researchers and drug development professionals interested in this intriguing molecule and its potential applications.

Chemical Structure and Properties of this compound

This compound is a hydroxamate-type siderophore, a class of siderophores characterized by the presence of hydroxamic acid functional groups (-C(=O)N(OH)-) that act as bidentate ligands for ferric iron (Fe³⁺). Spectroscopic analysis has revealed that this compound shares a structural similarity with another well-known fungal siderophore, desferricoprogen. The key distinction lies in the substitution of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with a simpler acetyl group in this compound.[1]

Chemical cleavage of this compound using basic methanol yields two primary fragments:

-

Dimerumic Acid: A known siderophore in its own right, also obtainable from the cleavage of desferricoprogen.[1]

-

Nα, Nδ-diacetyl-Nδ-hydroxyornithine: This molecule provides the second key structural component of this compound.[1]

Based on these cleavage products, the structure of this compound has been defined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀N₆O₁₂ | PubChem CID 6444114[2] |

| Molecular Weight | 698.8 g/mol | PubChem CID 6444114[2] |

| CAS Number | 77165-75-4 | PubChem CID 6444114[2] |

Biosynthesis of this compound: A Putative Pathway

While the specific biosynthetic gene cluster for this compound has not been explicitly characterized, a putative pathway can be proposed based on the known biosynthesis of its constituent part, dimerumic acid, and the related siderophore, coprogen.[3][4][5] The biosynthesis of these hydroxamate siderophores is a multi-step enzymatic process, often involving non-ribosomal peptide synthetases (NRPSs).

The key precursor for the hydroxamate groups is L-ornithine, which is first hydroxylated at the Nδ-amino group by an ornithine-N-oxygenase. This is followed by acetylation to form Nδ-acetyl-Nδ-hydroxy-L-ornithine. Two molecules of this intermediate are then linked to form dimerumic acid. The final step in this compound biosynthesis would involve the esterification of a third Nα, Nδ-diacetyl-Nδ-hydroxyornithine molecule to the dimerumic acid core.

References

Spectroscopic Blueprint of Triornicin: A Technical Guide for Researchers

An In-depth Analysis of the Spectroscopic and Methodological Underpinnings for the Characterization of the Siderophore Triornicin

For researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, a comprehensive understanding of the structural and physicochemical properties of novel compounds is paramount. This compound, a hydroxamate-type siderophore produced by the fungus Epicoccum purpurascens, represents a molecule of interest due to its iron-chelating properties and potential biological activities. This technical guide provides a detailed overview of the spectroscopic data and experimental protocols essential for the unequivocal characterization of this compound.

Introduction to this compound

This compound is a microbial iron scavenger, classified as a siderophore, that plays a crucial role in the iron acquisition of its producing organism, Epicoccum purpurascens. Structurally, it is closely related to another known siderophore, desferricoprogen, from which it differs by the substitution of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety with an acetyl group. The molecular formula of this compound is C₃₁H₅₀N₆O₁₂, with a corresponding molecular weight of 698.8 g/mol . Its ability to bind ferric iron with high affinity makes it a subject of interest for potential applications in medicine and biotechnology.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR data provide the precise chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

| Further data required from primary literature |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Data not available in search results | ||

| Further data required from primary literature |

Note: The specific chemical shifts for ¹H and ¹³C NMR of this compound are not available in the provided search results. Access to the full text of the primary literature is required to populate these tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion Assignment |

| 699.356 | - | [M+H]⁺ |

| Further fragmentation data not available in search results | ||

Note: While the protonated molecule [M+H]⁺ can be inferred from the molecular weight, detailed fragmentation data for this compound is not available in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad | O-H stretching (hydroxamate) |

| ~1630 | Strong | C=O stretching (amide I, hydroxamate) |

| Further data not available in search results |

Note: The characteristic absorption bands for the hydroxamate functional group are expected, but specific peak values for this compound are not available in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the iron-siderophore complex. The ferric-triornicin complex is expected to exhibit a characteristic absorption band in the visible region.

Table 5: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Solvent | Notes |

| ~435 | - | Aqueous Buffer | For the Fe(III)-Triornicin complex |

| Further data not available in search results |

Note: The characteristic charge-transfer band for hydroxamate siderophore-iron complexes is typically observed around 425-450 nm. The specific λmax for the Fe(III)-Triornicin complex is not available in the provided search results.

Experimental Protocols

The following sections detail the generalized methodologies for the isolation, purification, and spectroscopic analysis of this compound from Epicoccum purpurascens.

Fungal Cultivation and Siderophore Production

-

Organism: Epicoccum purpurascens

-

Medium: A low-iron defined medium is essential to induce siderophore production. A typical medium might contain a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), essential salts, and a chelating agent (e.g., 8-hydroxyquinoline) to remove trace iron.

-

Culture Conditions: The fungus is typically grown in submerged culture with agitation at a controlled temperature (e.g., 25-28 °C) for a period of 7-14 days. Siderophore production can be monitored using a colorimetric assay such as the Chrome Azurol S (CAS) assay.

Extraction and Purification of this compound

-

Harvesting: The fungal culture is harvested, and the mycelium is separated from the culture broth by centrifugation or filtration.

-

Iron Saturation: Ferric chloride (FeCl₃) solution is added to the cell-free supernatant to form the stable, colored ferric-triornicin complex.

-

Adsorption Chromatography: The supernatant containing the ferric-triornicin complex is passed through a column packed with a non-polar resin, such as Amberlite XAD-2 or XAD-16. The siderophore complex adsorbs to the resin.

-

Elution: The column is washed with water to remove salts and other polar impurities. The ferric-triornicin is then eluted with a gradient of increasing methanol concentration in water.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by UV-Vis spectroscopy (monitoring the absorbance at ~435 nm) and thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Final Purification: Fractions containing pure ferric-triornicin are pooled and lyophilized to yield the purified product. For NMR analysis, the iron may need to be removed by treatment with a stronger chelating agent like 8-hydroxyquinoline at low pH.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed to determine the accurate mass of the molecular ion and its fragments.

-

Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

-

UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer. The spectrum of the ferric-triornicin complex is typically measured in an aqueous buffer.

Biological Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological signaling pathways directly modulated by this compound. As a siderophore, its primary biological function is to sequester and transport iron into the fungal cell. This process is tightly regulated by intracellular iron concentrations.

In many fungi, iron homeostasis is controlled by GATA-type transcription factors. Under low iron conditions, these transcription factors are activated and promote the expression of genes involved in iron uptake, including those for siderophore biosynthesis and transport. Conversely, under high iron conditions, these transcription factors are repressed, leading to the downregulation of the iron acquisition machinery. The specific signaling cascades and regulatory proteins involved in the response to this compound in target organisms remain an area for future research.

Conclusion

The comprehensive spectroscopic characterization of this compound is fundamental to its identification and the exploration of its biological functions. While general methodologies and expected spectroscopic features are well-established for hydroxamate siderophores, the specific quantitative data for this compound remains to be fully compiled from primary literature. This technical guide serves as a foundational resource for researchers, outlining the necessary spectroscopic data and experimental protocols to facilitate further investigation into this intriguing fungal metabolite. Future studies are warranted to elucidate the precise biological signaling pathways influenced by this compound and to explore its full therapeutic and biotechnological potential.

Triornicin: A Technical Guide to its Molecular Properties and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triornicin is a naturally occurring siderophore with notable tumor-inhibitory properties.[1] Produced by the fungus Epicoccum purpurascens, this molecule belongs to the hydroxamate class of siderophores, which are highly efficient iron chelators.[1] Its structural similarity to desferricoprogen, another siderophore from the same fungus, has been a key aspect of its initial characterization.[1] This technical guide provides an in-depth overview of the molecular formula of this compound, a generalized methodology for its analysis by mass spectrometry, and a proposed mechanism for its cytotoxic activity against cancer cells.

Molecular Profile of this compound

The fundamental molecular characteristics of this compound are summarized below. These values are critical for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀N₆O₁₂ | PubChem |

| Molecular Weight | 698.8 g/mol | PubChem |

| Monoisotopic Mass | 698.34867105 Da | PubChem |

| Class | Hydroxamate Siderophore | [1] |

| Producing Organism | Epicoccum purpurascens | [1] |

Mass Spectrometry Analysis of this compound: A Methodological Overview

While a specific, detailed experimental protocol for the mass spectrometry of this compound is not widely published, a general approach for the analysis of hydroxamate siderophores using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be effectively applied. Electrospray ionization (ESI) is a commonly employed technique for the analysis of this class of compounds.

Experimental Protocol: Generalized LC-MS/MS for Siderophore Analysis

This protocol provides a framework for the detection and fragmentation analysis of this compound. Optimization of specific parameters will be necessary for individual instruments and sample matrices.

1. Sample Preparation:

-

Culture Epicoccum purpurascens in an appropriate iron-deficient medium to induce siderophore production.

-

Extract the culture supernatant with a suitable organic solvent (e.g., ethyl acetate or a solid-phase extraction C18 cartridge).

-

Evaporate the organic solvent to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of siderophores.

-

Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ion mode ESI).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute compounds of varying polarity. A typical gradient might be 5% to 95% B over 20-30 minutes.

-

Flow Rate: Dependent on the column diameter, typically in the range of 0.2-0.5 mL/min for analytical columns.

3. Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for hydroxamate siderophores, as they readily form protonated molecules [M+H]⁺.

-

MS Scan: A full scan from m/z 100 to 1000 is performed to detect the molecular ion of this compound (expected [M+H]⁺ at m/z 699.356).

-

Tandem MS (MS/MS): The precursor ion corresponding to protonated this compound is isolated and fragmented using collision-induced dissociation (CID). The fragmentation of hydroxamate siderophores often involves the cleavage of C-N bonds.[2] Analysis of the resulting product ions can confirm the identity of the compound.

Caption: General workflow for this compound analysis.

Proposed Mechanism of Tumor-Inhibitory Activity

While the precise signaling pathway modulated by this compound to exert its anti-cancer effects has not been definitively elucidated, the cytotoxic mechanisms of many natural products involve the induction of apoptosis (programmed cell death). It is plausible that this compound's tumor-inhibitory activity is mediated through the intrinsic apoptotic pathway. This pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.

A proposed signaling cascade for this compound-induced apoptosis is as follows:

-

Cellular Stress: this compound, possibly through its iron-chelating properties or other interactions, induces cellular stress in cancer cells.

-

Activation of Pro-apoptotic Proteins: This stress leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria and disrupts the outer membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound presents a molecule of interest for drug development, particularly in the field of oncology. This guide provides foundational knowledge of its molecular characteristics and a practical framework for its analysis using mass spectrometry. The proposed apoptotic mechanism offers a starting point for further investigation into its mode of action. Future research should focus on elucidating the specific molecular targets of this compound and validating its effects on cancer cell signaling pathways to fully realize its therapeutic potential.

References

Triornicin: A Fungal Siderophore with Preliminary Antitumor Activity

A Technical Overview for Researchers and Drug Development Professionals

Triornicin, a siderophore produced by the fungus Epicoccum purpurascens, has emerged as a molecule of interest in oncology research due to its demonstrated tumor-inhibitory properties in preliminary studies. This technical guide synthesizes the available scientific information on the biological activity of this compound, providing an in-depth overview for researchers, scientists, and professionals in the field of drug development. While detailed quantitative data and extensive clinical trial results remain limited in publicly accessible literature, this document consolidates the foundational knowledge and presents the proposed mechanism of action for this fungal metabolite.

Introduction to this compound

This compound is a hydroxamate-type siderophore, a class of small molecules with a high affinity for iron (III) ions.[1] Its structure was elucidated in 1981, revealing a composition that includes two key fragments: dimerumic acid and Nα,Nδ-diacetyl-Nδ-hydroxyornithine.[1] Siderophores are naturally produced by microorganisms to scavenge iron from their environment, a crucial element for various cellular processes. The iron-chelating property of siderophores is central to their biological activity, including their potential as anticancer agents.

In Vitro and In Vivo Antitumor Activity

Early studies on this compound identified it as a tumor inhibitory factor.[1] Reports indicate that this compound has demonstrated an inhibitory effect on tumors in mice, suggesting in vivo efficacy.[2] Further research has pointed to its effectiveness in killing breast cancer cells in both in vitro and in vivo models.

Mechanism of Action: The Role of Iron Chelation

The primary proposed mechanism of action for this compound's antitumor activity is its function as a siderophore. Cancer cells, particularly those that are rapidly proliferating, have a significantly higher demand for iron compared to normal cells. This iron dependency makes them vulnerable to agents that can disrupt iron homeostasis.

The general mechanism by which siderophores are thought to exert their anticancer effects can be visualized as a multi-step process:

By sequestering extracellular iron, this compound can limit its availability to cancer cells, leading to a state of iron starvation. This can, in turn, inhibit the activity of iron-dependent enzymes crucial for DNA synthesis and cell cycle progression, ultimately leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).

Clinical Evaluation

There is a mention in the literature of a Phase I clinical trial involving this compound. The available information suggests that the compound was well-tolerated by patients and demonstrated some evidence of tumor shrinkage. However, detailed results from this trial, including dosing, patient demographics, and specific efficacy endpoints, are not publicly available. Another source from 2015 characterized its in vivo antitumor activity as "weak" and deemed future clinical trials "unlikely," indicating that the initial promise may not have translated into robust clinical efficacy.

Experimental Protocols

Detailed experimental protocols for the preliminary studies on this compound are not extensively described in the accessible literature. To provide a framework for future research, a generalized workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound is presented below.

This generalized protocol would need to be adapted with specific details such as the choice of cancer cell lines, concentration ranges of this compound, and the specific viability assay to be used.

Conclusion and Future Directions